Furin Inhibition: Sub-Nanomolar IC50 Values vs. Canonical Polybasic Inhibitors
The (3,5-dichlorophenyl)pyridine chemotype achieves furin IC50 values in the low nanomolar to sub-nanomolar range, representing a >100-fold potency improvement over the canonical furin inhibitor hexa-D-arginine (IC50 = 106–152 nM) [1]. Compounds 1 and 2, which are direct synthetic derivatives of the 3-(3,5-dichlorophenyl)pyridine-2,6-diamine core, demonstrated IC50 values of 1.1 nM and 0.8 nM respectively against the SARS-CoV-2 S-protein-derived furin substrate [1]. Against the TGFβ-derived substrate, compounds 1–5 showed IC50 values of 2.3, 1.3, 1.8, 2.6, and 78 nM [1]. Compound 1 also achieved a cellular IC50 of 0.8 nM in a cell-based furin inhibition assay, confirming that the potency is maintained in a physiological context [1].
| Evidence Dimension | Furin enzymatic IC50 (S-protein substrate) |
|---|---|
| Target Compound Data | Compound 1: IC50 = 1.1 nM; Compound 2: IC50 = 0.8 nM |
| Comparator Or Baseline | Hexa-D-arginine (canonical furin inhibitor): IC50 = 106–152 nM |
| Quantified Difference | ≥ 100-fold more potent than the canonical peptide-based inhibitor |
| Conditions | MALDI-TOF-MS-based furin activity assay; 0.02 nM furin enzyme concentration; SARS-CoV-2 S-protein-derived and TGFβ-derived peptide substrates |
Why This Matters
This establishes the 3-(3,5-dichlorophenyl)pyridine-2,6-diamine scaffold as the core pharmacophore for the most potent non-peptidic furin inhibitors reported, enabling research applications where peptide-based inhibitors are limited by poor cellular permeability and bioavailability.
- [1] Dahms SO, Schnapp G, Winter M, Büttner FH, Schlepütz M, Gnamm C, Pautsch A, Brandstetter H. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chem Biol. 2022;17(4):816-821. doi:10.1021/acschembio.2c00103. View Source
